molecular formula C14H14O3P+ B3056427 Phosphine oxide, bis(2-methoxyphenyl)- CAS No. 71360-04-8

Phosphine oxide, bis(2-methoxyphenyl)-

Cat. No.: B3056427
CAS No.: 71360-04-8
M. Wt: 261.23 g/mol
InChI Key: MWYXORYWUKRJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine oxide, bis(2-methoxyphenyl)-, also known as bis(2-methoxyphenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C14H15O2P. This compound is characterized by the presence of two methoxyphenyl groups attached to a phosphine oxide core. It is commonly used as a ligand in various chemical reactions and has applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphine oxide, bis(2-methoxyphenyl)-, typically involves the reaction of phosphine precursors with methoxyphenyl halides. One common method is the nucleophilic substitution reaction where a phosphine oxide is reacted with 2-methoxyphenyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In an industrial setting, the production of phosphine oxide, bis(2-methoxyphenyl)-, may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Phosphine oxide, bis(2-methoxyphenyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phosphine oxide, bis(2-methoxyphenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, bis(2-methoxyphenyl)-, primarily involves its role as a ligand. It coordinates with metal centers in catalytic reactions, stabilizing the metal complex and facilitating the reaction process. The methoxy groups provide electron-donating effects, enhancing the reactivity of the phosphorus center. This coordination ability makes it a valuable ligand in various catalytic processes .

Comparison with Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine oxide
  • Diphenylphosphine oxide
  • Chlorodiphenylphosphine oxide
  • Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide

Comparison: Phosphine oxide, bis(2-methoxyphenyl)-, is unique due to the presence of methoxy groups, which provide specific electronic and steric properties. Compared to other similar compounds, it offers enhanced solubility in organic solvents and increased reactivity in certain catalytic processes. The methoxy groups also influence the compound’s coordination behavior, making it a versatile ligand in various chemical reactions .

Properties

IUPAC Name

bis(2-methoxyphenyl)-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYXORYWUKRJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458428
Record name Phosphine oxide, bis(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71360-04-8
Record name Phosphine oxide, bis(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphine oxide, bis(2-methoxyphenyl)-
Reactant of Route 2
Phosphine oxide, bis(2-methoxyphenyl)-
Reactant of Route 3
Phosphine oxide, bis(2-methoxyphenyl)-
Reactant of Route 4
Phosphine oxide, bis(2-methoxyphenyl)-
Reactant of Route 5
Phosphine oxide, bis(2-methoxyphenyl)-
Reactant of Route 6
Phosphine oxide, bis(2-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.